![molecular formula C29H37NO2 B041474 Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- CAS No. 156755-37-2](/img/structure/B41474.png)

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-

説明

"Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" is a complex organic compound that has been studied for various chemical and physical properties. This compound is part of a broader class of organic molecules that exhibit interesting characteristics due to their unique molecular structures.

Synthesis Analysis

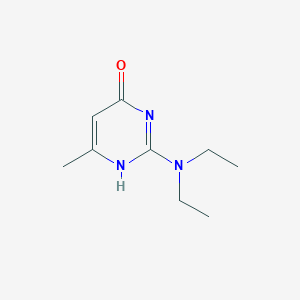

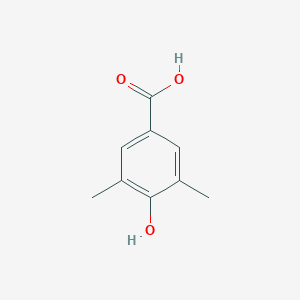

The synthesis of complex organic molecules like "Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" often involves multiple steps, including the formation of key intermediate compounds. For instance, a general approach to synthesizing related compounds involves starting from simpler benzene derivatives, followed by sequential reactions that introduce the desired functional groups (Akbaba et al., 2010).

科学的研究の応用

Synthesis and Application in Polyimides

Researchers Wright et al. (2005) synthesized hydroxymethyl-functionalized polyimides using monomers derived from benzenemethanol, specifically 3,X-bis(4-aminophenoxy)benzenemethanol. These polyimides showed potential for modification with organic dyes, suggesting applications in material science, particularly in high-temperature polymers with integrated dye properties (Wright et al., 2005).

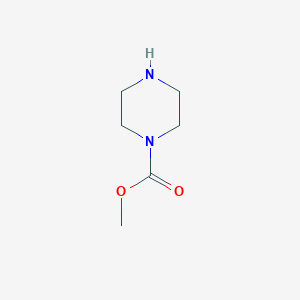

Cationic Polymerization

Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, a study relevant to the field of cationic polymerizations. This research contributes to understanding the mechanisms and potential applications of benzenemethanol derivatives in polymer synthesis (Dittmer, Pask, & Nuyken, 1992).

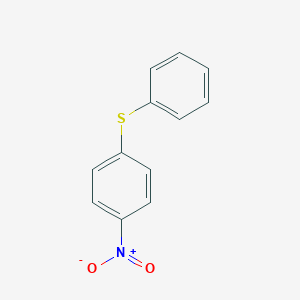

Intervalence Charge-Transfer in Mixed-Valence Species

Barlow et al. (2005) investigated intervalence charge-transfer in mixed-valence monocations of bis(triarylamines) linked with various bridges, including those derived from benzenemethanol. This study is important for understanding electron transfer processes in organic materials, which could have implications for organic electronics (Barlow et al., 2005).

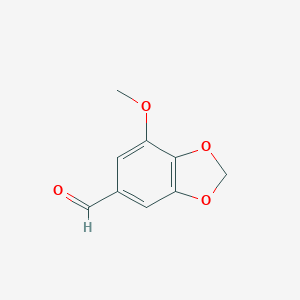

Photophysical Behavior in Thia-Aza Macrocycles

Singh and Kumar (2007) synthesized thia-aza macrocycles using derivatives of bis(bromomethyl)benzene, including studies on their photophysical behavior. This research indicates potential applications in the development of new fluorescent materials and sensors (Singh & Kumar, 2007).

Application in Mannich Base Synthesis

Jurd (1984) described the synthesis of Mannich bases from benzylphenols, specifically using 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol. These findings are significant for the development of bioactive compounds and the study of their properties (Jurd, 1984).

Application in Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the field of asymmetric catalysis, a crucial area in synthetic chemistry (Imamoto et al., 2012).

Safety And Hazards

特性

IUPAC Name |

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKBRMPULOEHLO-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- | |

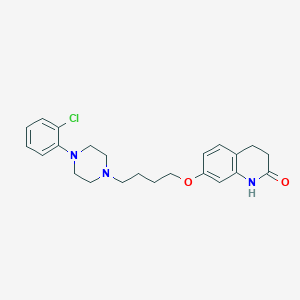

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)